SmA Phase Stability vs. Chain Length
In the methyl 4-alkoxybenzoate homologous series, the SmA–I (Smectic A to Isotropic) transition temperature is destabilized by –5.6 K per CH₂CH₂ group extension. This trend, established by comparative analysis of compounds with varying hydrocarbon chain lengths, allows quantification of the stability difference between methyl 4-octyloxybenzoate (C8) and other chain-length variants. Specifically, extending the chain from C6 (hexyloxy) to C8 (octyloxy) corresponds to an estimated decrease in SmA–I transition temperature of approximately –11.2 K, while further extension to C10 (decyloxy) results in an additional –5.6 K decrease [1].
| Evidence Dimension | SmA–I transition temperature change per CH₂CH₂ unit |
|---|---|
| Target Compound Data | Methyl 4-octyloxybenzoate (C8 chain) lies within the trend; specific transition temperature not individually reported but derivable from the series. |
| Comparator Or Baseline | Methyl 4-alkoxybenzoates with varying chain lengths (C6, C10, etc.) as reported in the series. |
| Quantified Difference | –5.6 K per CH₂CH₂ group extension |
| Conditions | Optical, thermal, and powder X-ray diffraction (XRD) analysis; smectic A phase in the methyl ester series 2[m,n] [1] |
Why This Matters
This quantifies the impact of alkyl chain length on liquid crystalline phase stability, guiding selection for applications requiring specific thermal operating windows.
- [1] Ciastek, S., Szymańska, K., Kaszyński, P., Jasiński, M., & Pociecha, D. (2018). Smectic behaviour of methyl 4-alkoxybenzoates with a partially fluorinated alkyl chain. Liquid Crystals, 45(1), 11-21. DOI: 10.1080/02678292.2017.1290288 View Source
